
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one is an organic compound with a unique structure that includes a methoxyphenyl group and a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable dihydropyranone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Hydroxyphenyl)-2,3-dihydro-4H-pyran-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-(2-Chlorophenyl)-2,3-dihydro-4H-pyran-4-one: Contains a chlorine atom in place of the methoxy group.
(2S)-2-(2-Nitrophenyl)-2,3-dihydro-4H-pyran-4-one: Features a nitro group instead of a methoxy group.
Uniqueness
(2S)-2-(2-Methoxyphenyl)-2,3-dihydro-4H-pyran-4-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
333749-07-8 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H12O3/c1-14-11-5-3-2-4-10(11)12-8-9(13)6-7-15-12/h2-7,12H,8H2,1H3/t12-/m0/s1 |
InChI Key |
USXRDWKUDRMMPX-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CC(=O)C=CO2 |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


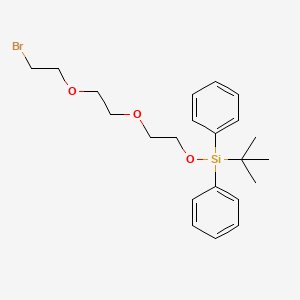
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
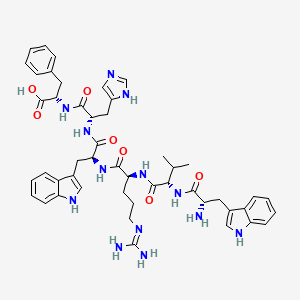
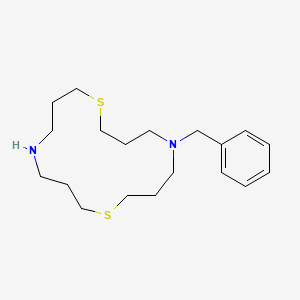
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
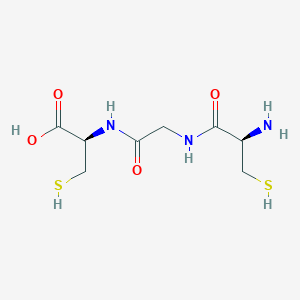
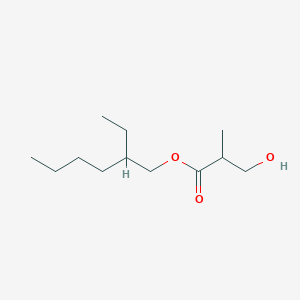


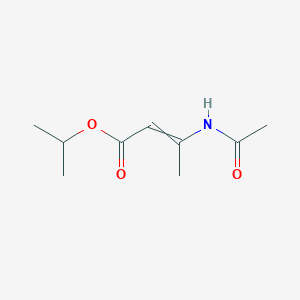
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

